1,3,3-Trinitroazetidine

Description

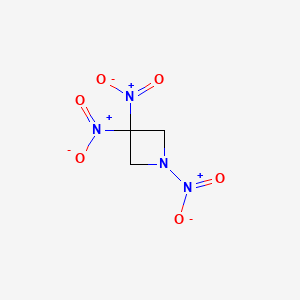

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trinitroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O6/c8-5(9)3(6(10)11)1-4(2-3)7(12)13/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRYIJDAHIGPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913764 | |

| Record name | 1,3,3-Trinitroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97645-24-4 | |

| Record name | TNAZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97645-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trinitroazetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097645244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trinitroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-TRINITROAZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T9FAH22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Tnaz

Historical Development of TNAZ Synthesis Routes

Recognizing the potential of TNAZ, considerable effort was directed towards developing more efficient and scalable synthetic methods. chemistry-chemists.com Researchers at Los Alamos National Laboratory, including Coburn and Hiskey, developed an improved synthesis that was more amenable to large-scale production, successfully preparing several hundred kilogram batches. wikipedia.orgchemistry-chemists.comresearchgate.net This route, while also multi-stepped, offered higher yields and utilized more accessible starting materials. researchgate.netchemistry-chemists.com Over the years, more than sixteen different synthetic routes have been described in the literature, each differing in starting materials, the method of constructing the azetidine (B1206935) ring, and the strategy for introducing the nitro groups. tandfonline.comresearchgate.net Despite these efforts, many of the published syntheses remain challenging for industrial-scale production. sciencemadness.org

Primary Synthetic Pathways and Reaction Mechanisms

Several key synthetic pathways have been established for the preparation of TNAZ. These routes often involve the formation of a substituted azetidine precursor, followed by a series of nitration and transformation reactions to yield the final product.

One of the documented methods for TNAZ synthesis begins with 2,2-dinitropropane-1,3-diol, a precursor that can be derived from nitromethane (B149229). researchgate.netresearchgate.net This pathway involves the conversion of the diol to 1,3-dichloro-2,2-dinitropropane. researchgate.net The subsequent cyclization of this chlorinated intermediate is a key step in forming the azetidine ring. researchgate.netresearchgate.net

The general scheme for this synthesis is as follows:

Starting Material: 2,2-Dinitropropane-1,3-diol

Intermediate: 1,3-Dichloro-2,2-dinitropropane

Cyclization: Reaction with an amine, such as t-butylamine, to form a t-butylated azetidine ring. researchgate.net

Final Step: Nitration of the azetidine intermediate to yield TNAZ. researchgate.net

This approach is noted for being a relatively direct route to the target molecule. researchgate.net

| Step | Reactants | Product |

| 1 | 2,2-Dinitropropane-1,3-diol | 1,3-Dichloro-2,2-dinitropropane |

| 2 | 1,3-Dichloro-2,2-dinitropropane, t-Butylamine | t-Butylated azetidine |

| 3 | t-Butylated azetidine | 1,3,3-Trinitroazetidine (TNAZ) |

A key step in several TNAZ syntheses is the cyclization of 1,3-dichloro-2,2-dinitropropane to form the azetidine ring. researchgate.net This reaction is typically carried out in the presence of an amine, such as tert-butylamine. researchgate.netresearchgate.net The amine acts as a nucleophile, displacing the chlorine atoms and forming the four-membered heterocyclic ring. This process results in the formation of a 1-alkyl-3,3-dinitroazetidine, which serves as a crucial intermediate for the final nitration step to produce TNAZ. researchgate.net This method is considered a more direct approach to constructing the dinitroazetidine core. researchgate.netresearchgate.net

Another approach involves the reaction of 1-tert-butyl-3,3-dinitroazetidine with benzyl (B1604629) chloroformate to form 1-(benzyloxycarbonyl)-3,3-dinitroazetidine. chemistry-chemists.comsciencemadness.org The benzyloxycarbonyl protecting group can then be removed, followed by nitration to yield TNAZ. chemistry-chemists.com

A significant and scalable synthesis of TNAZ proceeds through the ring opening of a 5-hydroxymethyl-5-nitro-1-alkyltetrahydro-1,3-oxazine. google.comresearchgate.netosti.gov This oxazine (B8389632) derivative is prepared by the condensation of tris(hydroxymethyl)nitromethane (B93346) with an alkylamine (like tert-butylamine) and formaldehyde. google.comchemistry-chemists.com

The key steps in this pathway are:

Formation of the Oxazine: Reaction of tris(hydroxymethyl)nitromethane with a 1,3,5-trialkylhexahydrotriazine or an alkylamine and formalin. google.comchemistry-chemists.com

Ring Opening: The oxazine is treated with a mineral acid, such as hydrochloric acid, to open the ring and form a 3-alkylamino-2-hydroxymethyl-2-nitro-1-propanol salt. google.comchemistry-chemists.comresearchgate.net

Ring Closure: The resulting propanol (B110389) salt is then cyclized to form a 3-hydroxymethyl-3-nitro-1-alkylazetidine salt. google.comchemistry-chemists.comresearchgate.net

Nitration: This azetidine intermediate is nitrated to yield a 1-alkyl-3,3-dinitroazetidine. google.comchemistry-chemists.comresearchgate.net

Conversion to TNAZ: The 1-alkyl-3,3-dinitroazetidine is then converted to TNAZ. google.comchemistry-chemists.comresearchgate.net

This multi-step process, though complex, has been demonstrated to be effective for producing TNAZ on a larger scale. chemistry-chemists.com

An alternative synthesis of TNAZ involves the transformation of 3-oximino-1-(p-toluenesulfonyl)azetidine. researchgate.nettandfonline.comresearchgate.netresearchgate.net In this route, the starting material is treated with nitric acid. researchgate.netresearchgate.netresearchgate.net The reaction proceeds through a pseudonitrol intermediate. researchgate.netresearchgate.netresearchgate.net Oxidative nitrolysis of the N-tosyl-3-azetidinone oxime ultimately affords this compound. researchgate.netresearchgate.net This method represents another distinct pathway to access the strained, highly nitrated TNAZ molecule.

Ring Opening of 5-Hydroxymethyl-5-nitro-1-alkyltetrahydro-1,3-oxazine

Optimization and Efficiency Considerations in TNAZ Synthesis

Efforts to improve the synthesis of TNAZ have focused on maximizing yields, exploring catalytic methods, and understanding the influence of reaction media.

Yield Maximization Strategies

Table 1: Reported Yields in TNAZ Synthesis

| Synthetic Step/Route | Reported Yield | Reference |

|---|---|---|

| Five-step synthetic route | 37% (overall) | dtic.mildtic.milnla.gov.au |

| Five-step route from nitromethane | 34% (overall) | sioc-journal.cnresearchgate.net |

| Azetidine ring formation via Mitsunobu reaction | Up to 67% | dtic.mil |

| Deformylation and nitration of intermediate 4 | 85% | dtic.mil |

| Crash recrystallization from ethanol/water/ice | 80% | dtic.mil |

| Synthesis from 1-tert-butyl-3,3-dinitroazetidine | 55% | sciencemadness.org |

| Formation of 1-(NO),3-(NO2),3-(CH2Br)-azetidine | 10% | sciencemadness.org |

Catalytic Approaches in Ring Formation and Nitration Steps

Catalysts play a crucial role in improving the efficiency of nitration reactions. numberanalytics.com While specific catalytic approaches for TNAZ ring formation are not extensively detailed in the provided information, the general principles of catalysis in nitration are relevant. Lewis acids (like AlCl₃) and Brønsted acids (like H₂SO₄) are commonly used to enhance the reactivity of nitrating agents. numberanalytics.commasterorganicchemistry.com Metal complexes can also catalyze nitration through various mechanisms. numberanalytics.com For instance, ionic liquids have been used as catalysts in the nitration of other nitrogen-containing heterocyclic compounds. google.com The synthesis of TNAZ often involves nitration steps, such as the conversion of 1-tert-butyl-3-nitroazetidine to 1-tert-butyl-3,3-dinitroazetidine through oxidative nitration. researchgate.netresearchgate.net The final step to form TNAZ is also a nitration. sciencemadness.org

Solvent Effects and Reaction Media Influence (e.g., Aqueous Systems)

The choice of solvent significantly impacts the synthesis of TNAZ. In some synthetic routes, water has been successfully used as a reaction medium for several steps, which helps to reduce production costs and environmental pollution. sioc-journal.cnresearchgate.net For example, a five-step synthesis starting from nitromethane utilized water as the solvent for all but two of the steps. sioc-journal.cnresearchgate.net

The solubility of TNAZ and its precursors is a critical factor in purification and crystallization. The solubility of TNAZ in ethanol-water mixtures has been studied, revealing that both temperature and the concentration of water are important factors. researchgate.netresearchgate.net This suggests that cooling precipitation or using water as an anti-solvent are suitable methods for purification. researchgate.net For instance, crash recrystallization from an ethanol/water/ice mixture has been used to isolate TNAZ as short needles with an 80% yield from its precursor. dtic.mil

Challenges and Reproducibility in TNAZ Synthetic Chemistry

The synthesis of TNAZ is fraught with challenges that affect its reproducibility and scalability.

Difficulties in Azetidine Ring Formation

The formation of the four-membered azetidine ring is a primary obstacle in TNAZ synthesis. sciencemadness.orgacs.org This difficulty is attributed to the inherent strain of the four-membered ring. sciencemadness.orgacs.org The Mitsunobu reaction, used for this purpose, has proven to be particularly troublesome, leading to non-reproducible and low-yielding results. dtic.mildtic.milnla.gov.au The synthesis is often lengthy and more expensive than that of other energetic materials like TNT. dtic.mil Alternative methods for synthesizing the azetidine ring have been developed, but challenges remain. researchgate.net Computational studies have also been employed to model the synthesis and understand the energy barriers involved in forming the azetidine ring and subsequent nitration. researchgate.net

Purity Control of Intermediate Precursors

Ensuring the purity of intermediate compounds is crucial for the successful synthesis of TNAZ. The purity of starting materials can significantly impact reaction yields. dtic.mil For example, in one study, the impurity of a starting material was suspected to be the cause of low yields, although extensive recrystallization did not lead to improvement. dtic.mil High-performance liquid chromatography (HPLC) is a technique used to confirm the purity of the final TNAZ product, with purities greater than 99% being reported. researchgate.netresearchgate.netnih.gov The synthesis of 3,3-dinitroazetidine (B175035) (DNAZ), a precursor to TNAZ, also involves the formation of crystalline intermediates that can be isolated and characterized to ensure purity before proceeding to the final nitration step. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of Tnaz

Vibrational Spectroscopy Applications in TNAZ Research

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for probing the molecular structure of TNAZ. It is particularly sensitive to the various functional groups present, such as the nitro (NO₂) groups and the strained azetidine (B1206935) ring.

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the TNAZ molecule. researchgate.net The analysis of its infrared spectrum reveals distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. researchgate.net

The infrared spectrum of TNAZ is characterized by strong absorptions from the nitro groups. The weak C-H signals appearing above 3000 cm⁻¹ are attributed to the strain within the heterocyclic ring. scribd.com Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to accurately assign the 45 fundamental molecular vibrations of TNAZ. acs.orgresearchgate.net DFT methods like B3LYP and BP86 have shown to provide a more precise description of the vibrational modes compared to other computational approaches. acs.orgresearchgate.net

Key vibrational assignments for TNAZ have been identified through a combination of experimental data and quantum chemical calculations. The peaks observed between 1657-1309 cm⁻¹ are associated with various N-O stretching vibrations of the NO₂ groups. scispace.com

Table 1: Selected FTIR Vibrational Assignments for TNAZ

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3000+ | C-H stretching |

| 1656 | Asymmetrical N-O stretching of NO₂ groups |

| 1646 | Asymmetric N-O stretching of the nitramine NO₂ group |

| 1662 | Symmetrical N-O stretching of C-NO₂ groups |

This table is interactive. You can sort and filter the data.

To overcome the challenges of broad spectral bands caused by intermolecular interactions in solid or solution phases, matrix isolation infrared spectroscopy is employed. acs.org This technique involves evaporating the TNAZ sample and co-depositing it with an inert gas, such as argon, onto a cryogenic window at around 15 K. acs.org The isolation of individual TNAZ molecules in the inert matrix minimizes these interactions, resulting in significantly sharper and more well-defined vibrational bands. acs.orgnist.gov This high resolution allows for a more accurate assignment of the fundamental molecular vibrations. acs.org Studies using this method, sometimes in conjunction with isotopically labeled TNAZ, have successfully enabled the assignment of 24 of the 45 fundamental vibrations. acs.orgresearchgate.netosu.edu

Fourier Transform (FT) Raman spectroscopy, often utilizing near-infrared laser excitation, is another powerful technique for characterizing TNAZ. scispace.com It provides complementary information to FTIR spectroscopy. The Raman spectrum of TNAZ has been reported over the region from 100 cm⁻¹ to 3,000 cm⁻¹. scispace.com This method is effective for identifying the principal crystalline components in formulations containing TNAZ. scispace.com

Table 2: Key Raman Shifts for TNAZ

| Raman Shift (cm⁻¹) | Description |

|---|---|

| 100 - 3000 | Characterization range for neat TNAZ |

This table is interactive. You can sort and filter the data.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Assignment of Fundamental Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural confirmation of TNAZ. researchgate.netnih.gov It provides precise information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of TNAZ shows a characteristic singlet for the chemically and magnetically equivalent methylene (B1212753) (CH₂) protons of the azetidine ring. scribd.com In the ¹³C NMR spectrum, two distinct signals are observed: one for the carbon atoms at the 2 and 4 positions of the ring and another for the carbon at the 3 position, which is bonded to two nitro groups. scribd.com The ¹⁵N NMR spectrum distinguishes between the nitrogen atoms of the gem-dinitro groups and the nitrogen of the nitramine group, as well as the aza-nitrogen of the azetidine ring itself. scribd.com

Table 3: NMR Chemical Shifts (δ) for TNAZ

| Nucleus | Chemical Shift (ppm) | Assignment | Reference Solvent |

|---|---|---|---|

| ¹H | 5.39 | CH₂ protons in azetidine ring | DMSO-d₆ |

| ¹³C | 64.0 | C2 and C4 atoms in azetidine ring | DMSO-d₆ |

| ¹³C | 104.2 | C3 atom in azetidine ring | DMSO-d₆ |

| ¹⁵N | -16.7 | 3-nitro group nitrogens | Not Specified |

| ¹⁵N | -20.5 | Nitramine group nitrogen | Not Specified |

| ¹⁵N | -228.7 | Azetidine ring nitrogen | Not Specified |

This table is interactive. You can sort and filter the data. Chemical shifts can vary slightly based on the solvent and reference standard used.

Mass Spectrometry (MS) Techniques in TNAZ Analysis

Mass spectrometry is used to determine the molecular weight of TNAZ and to study its fragmentation behavior, providing further structural confirmation. researchgate.netnih.govdtic.mil The mass spectral analysis of TNAZ reveals that its primary fragmentation pathways involve the loss of a nitro group (NO₂) or nitrous acid (HNO₂). scribd.com

The most prominent peak in the spectrum (the base peak) is observed at an m/z of 46, which corresponds to the [NO₂]⁺ ion, resulting primarily from the cleavage of the N-N bond of the nitramine group. scribd.com Another significant peak appears at m/z 30, corresponding to the [NO]⁺ ion, which can originate from any of the three nitro groups. scribd.com

Table 4: Major Mass Spectral Fragments of TNAZ

| m/z | Ion | Description |

|---|---|---|

| 46 | [NO₂]⁺ | Base peak, from N-N bond scission |

| 30 | [NO]⁺ | From any of the nitro groups |

This table is interactive. You can sort and filter the data.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,3,3-Trinitroazetidine | TNAZ |

X-ray Crystallography Studies of TNAZ

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of TNAZ in the solid state. nih.govacs.org These studies have provided critical data on its crystal system, space group, and the conformation of individual molecules within the crystal lattice. acs.orgmdpi.comwikipedia.org

X-ray diffraction analysis has unequivocally established the solid-state molecular structure of TNAZ. nih.govacs.org The compound crystallizes in the orthorhombic system with the space group Pbca. mdpi.comwikipedia.org A unit cell of TNAZ contains eight molecules. mdpi.com The crystal structure reveals the specific arrangement and geometry of the atoms, confirming the presence of the four-membered azetidine ring and the three nitro groups. acs.orgresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Molecules per Unit Cell (Z) | 8 |

This table summarizes the key crystallographic parameters for TNAZ as determined by X-ray diffraction studies. mdpi.comwikipedia.org

A significant finding from the X-ray crystal structure analysis is the puckering of the four-membered azetidine ring. lookchem.com This deviation from planarity is a consequence of the ring strain inherent in such small heterocyclic systems. researchgate.net Furthermore, the nitramino group attached to the ring nitrogen atom exhibits a notable deformation, characterized by a significant bend at the ring nitrogen. lookchem.com Computational studies using MNDO (Modified Neglect of Diatomic Overlap) have successfully reproduced both the ring pucker and the nitramino bend to within 5 degrees of the experimentally determined values. lookchem.com

| Structural Feature | Observation |

|---|---|

| Azetidine Ring | Puckered conformation |

| Nitramino Group | Significant bend at the ring nitrogen |

This table highlights the key conformational features of the TNAZ molecule in the solid state. lookchem.com

Theoretical and Computational Chemistry of Tnaz

Quantum Chemical Studies on TNAZ Electronic Structure and Stability

Quantum chemical calculations have provided deep insights into the fundamental properties of the TNAZ molecule. These methods model the electronic structure to predict stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for studying TNAZ due to its balance of computational cost and accuracy. aip.orgresearchgate.net Researchers have employed various DFT functionals and basis sets to investigate numerous properties of TNAZ and its derivatives. scispace.comworldscientific.com

DFT calculations have been successfully used to analyze the vibrational spectra of TNAZ. acs.org A comparative study found that DFT methods, specifically with functionals like BP86 and B3LYP, provide a more accurate description of the molecular vibrations of TNAZ than Hartree-Fock (HF) or second-order Møller-Plesset (MP2) theory. acs.org The theory has also been applied to explore the structural, energetic, and quantum chemical properties of TNAZ isomers, revealing that the nitramine moiety can destabilize the structure electronically while enhancing its insensitivity to impact. scispace.com

Furthermore, DFT has been instrumental in investigating the thermal decomposition pathways of TNAZ, modeling composites such as the aluminized TNAZ system, and studying its ionic forms. aip.orgearthlinepublishers.comearthlinepublishers.comearthlinepublishers.com For instance, studies on composites of TNAZ with FOX-7, with and without the presence of magnesium, have been conducted using the B3LYP/6-31++G(d,p) level of theory. researchgate.net These diverse applications highlight the versatility of DFT in characterizing energetic materials.

Table 1: Selected DFT Studies on 1,3,3-Trinitroazetidine (TNAZ) This table is interactive. Click on the headers to sort the data.

| DFT Functional/Basis Set | Investigated Property | Key Finding | Reference(s) |

|---|---|---|---|

| BP86, B3P86, B3LYP | Vibrational Spectra | DFT provides a more accurate vibrational description than HF or MP2. acs.org | acs.org |

| B3LYP/6-311++G(d,p) | Isomer Properties | Nitramine moiety somewhat destabilizes the structure electronically but increases impact insensitivity. scispace.com | scispace.com |

| M06/cc-pVTZ | Decomposition Pathways | Investigated unimolecular dissociation pathways. aip.org | aip.org |

| UB3LYP/6-311++G(d,p) | Aluminized TNAZ | Structural, physical, and quantum chemical properties are highly dependent on the system's multiplicity. earthlinepublishers.comearthlinepublishers.com | earthlinepublishers.comearthlinepublishers.com |

| B3LYP/6-31++G(d,p) | FOX-7/TNAZ Composite | The composite is electronically stable with exothermic heat of formation. researchgate.net | researchgate.net |

While DFT is widely used, high-accuracy ab initio methods are often employed to benchmark results and provide more precise energy calculations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. acs.orgpku.edu.cn

Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" in quantum chemistry for its accuracy in calculating energies. aip.orgwikipedia.orgaps.org In the study of TNAZ's thermal decomposition, CCSD(T) has been used to perform single-point energy calculations on geometries optimized with DFT methods. aip.org This approach combines the efficiency of DFT for geometry optimization with the high accuracy of CCSD(T) for energy determination, allowing for a reliable investigation of decomposition reaction pathways and their associated energy barriers. aip.org Earlier studies also compared results from Hartree-Fock and MP2 theories with DFT and experimental data for TNAZ. acs.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. malayajournal.orgossila.comnumberanalytics.com

For energetic materials like TNAZ, the HOMO-LUMO gap is directly related to their sensitivity. A smaller energy gap facilitates electronic excitation, which is often the initial step in decomposition. Computational studies have focused on calculating the HOMO and LUMO energies to understand the reactivity of TNAZ and its derivatives. chem-soc.si For example, it has been shown that molecular modifications to TNAZ, such as substituting nitro groups with amino groups, can alter the HOMO-LUMO gap and thus change the molecule's sensitivity. chem-soc.si Furthermore, research on a composite of FOX-7 and TNAZ revealed that the addition of magnesium narrows the HOMO-LUMO gap, which is predicted to increase its sensitivity to impact. researchgate.net

Table 2: Frontier Molecular Orbital Properties of TNAZ and a Derivative Calculations performed at the HF/6–31G(d,p)//B3LYP/6–31G(d,p) theoretical level. Energies are in Hartrees.

| Compound | εHOMO | εLUMO | ΔE (HOMO-LUMO Gap) | Reference |

|---|---|---|---|---|

| TNAZ | -0.443 | -0.012 | 0.431 | chem-soc.si |

Chemical hardness (η) is a concept derived from DFT that quantifies the resistance of a molecule to a change in its electron distribution. chem-soc.si It is mathematically defined as half the difference between the ionization potential (I) and the electron affinity (A). Within the framework of Koopmans' theorem, this can be approximated as half the HOMO-LUMO energy gap (η ≈ ΔE / 2). chem-soc.si A higher value of chemical hardness indicates greater kinetic stability. chem-soc.simetu.edu.tr

The chemical hardness of TNAZ and its modified versions has been investigated to assess their kinetic stability. chem-soc.si Studies show that TNAZ itself possesses good kinetic stability. chem-soc.simetu.edu.tr When nitro groups in the TNAZ structure are replaced with other functional groups like nitroso or amino groups, the chemical hardness changes, directly impacting the kinetic stability and sensitivity of the resulting molecule. chem-soc.si These calculations are valuable for designing less sensitive energetic materials through targeted molecular modification. chem-soc.siresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Molecular Dynamics (MD) Simulations of TNAZ Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a powerful lens to study the behavior of materials in condensed phases under various conditions.

MD simulations have been applied to TNAZ to predict physical properties and simulate complex processes like melting and decomposition. rsc.orgmdpi.comacs.orgnih.gov Non-reactive MD simulations, using force fields like AMBER-SRT, have successfully predicted the thermodynamic melting point of TNAZ, with results showing good agreement with experimental values. acs.org These simulations also provided insights into the crystal structure and the material's isotherm up to high pressures. acs.org Furthermore, MD has been used to study the melting behavior of eutectic mixtures containing TNAZ, such as with DNTF, which is important for the development of melt-cast explosives. rsc.org

To simulate chemical reactions, such as decomposition, a reactive force field is necessary. The ReaxFF force field is specifically designed to handle the formation and breaking of chemical bonds during an MD simulation. wikipedia.org The "lg" variant includes a London dispersion correction, which is important for accurately modeling condensed-phase energetic materials. scm.com

ReaxFF/lg has been parameterized for nitramines and used extensively to study the decomposition of TNAZ under both thermal and shock loading conditions. nih.govscm.comnih.gov Reactive MD simulations using ReaxFF/lg have elucidated the initial chemical steps in the thermal decomposition of crystalline TNAZ, identifying the primary reaction pathways, such as N-NO₂ and C-NO₂ bond fission, and the formation of small molecule products like NO₂, H₂O, and CO₂. nih.gov These simulations have also been employed to investigate the anisotropic shock sensitivity of TNAZ, revealing how the initial reaction mechanism changes depending on the direction of the shock wave relative to the crystal lattice. mdpi.comnih.gov

Compound Names

| Abbreviation / Name | Full Chemical Name |

| TNAZ | This compound |

| TNT | 2,4,6-Trinitrotoluene (B92697) |

| RDX | 1,3,5-Trinitro-1,3,5-triazacyclohexane |

| HMX | 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane |

| FOX-7 | 1,1-diamino-2,2-dinitroethene |

| DNTF | 3,4-bis(3-nitrofurazan-4-yl)furoxan |

| PETN | Pentaerythritol tetranitrate |

| TATB | 1,3,5-Triamino-2,4,6-trinitrobenzene |

| NM | Nitromethane (B149229) |

Bond Dissociation Energies (BDE) and Thermal Stability Predictions

Computational chemistry, particularly density functional theory (DFT), has been instrumental in predicting the thermal stability of TNAZ by calculating its bond dissociation energies (BDEs). The BDE represents the energy required to break a specific chemical bond homolytically. A lower BDE indicates a weaker bond, which is more likely to break upon heating, thus initiating the decomposition of the molecule.

Theoretical studies have consistently shown that the thermal stability of TNAZ is primarily dictated by the strength of its N-NO2 and C-NO2 bonds. aip.orgutah.edu Calculations at various levels of theory have been performed to determine these values. For instance, DFT calculations have estimated the N-NO2 bond dissociation energy to be approximately 187 kJ mol-1, while the C-NO2 bond dissociation energy is slightly higher at 195 kJ mol-1. utah.edu Another study using a different DFT functional (B3LYP/6-31G(d,p)) reported BDE values of 38.27 kcal/mol for N-NO2 bond fission and 39.49 kcal/mol for C-NO2 bond fission. aip.org More advanced methods, such as CCSD(T)/cc-pVTZ with zero-point energy corrections, have provided values of 43.21 kcal/mol for the N-NO2 bond and 50.46 kcal/mol for the C-NO2 bond. aip.org These theoretical predictions are in good agreement with experimental findings from thermolysis studies, which determined an activation energy of approximately 183-195 kJ/mol for the initial decomposition step. aip.org

The general consensus from these computational studies is that the N-NO2 bond is weaker than the C-NO2 bonds and is therefore the "trigger linkage" for the thermal decomposition of TNAZ. aip.orgutah.edumdpi.com The energy required to break the N-NO2 bond is lower than that for the C-NO2 bonds, suggesting that the initial step in the unimolecular decomposition of TNAZ is the homolytic cleavage of the N-NO2 bond. aip.orgutah.edu

Table 1: Calculated Bond Dissociation Energies (BDE) for TNAZ

| Bond Type | Computational Method | BDE (kcal/mol) | Reference |

|---|---|---|---|

| N-NO2 | B3LYP/6-31G(d,p) | 38.27 | aip.org |

| C-NO2 | B3LYP/6-31G(d,p) | 39.49 | aip.org |

| N-NO2 | G3(MP2)/B3LYP | Favored by 8.2 | aip.org |

| N-NO2 | CCSD(T)/cc-pVTZ (with ZPE) | 43.21 | aip.org |

| C-NO2 | CCSD(T)/cc-pVTZ (with ZPE) | 50.46 | aip.org |

| N-NO2 | B3LYP/6-31G(d,p) | 43.20 | aip.org |

| C-NO2 | B3LYP/6-31G(d,p) | 46.30 | aip.org |

| N-NO2 | DFT | 187 kJ/mol (44.7 kcal/mol) | utah.edu |

| C-NO2 | DFT | 195 kJ/mol (46.6 kcal/mol) | utah.edu |

Identification of Trigger Bonds and Cleavage Pathways

As indicated by bond dissociation energy calculations, the primary trigger bond in the TNAZ molecule is the N-NO2 bond. aip.orgutah.edumdpi.com Its cleavage is the initial and rate-determining step in the thermal decomposition of TNAZ. This leads to the formation of two radical species. aip.org

Beyond the initial N-NO2 bond scission, computational studies have explored several competing decomposition pathways. aip.orgaip.org These include:

C-NO2 Bond Fission: Although requiring slightly more energy, the cleavage of one of the C-NO2 bonds is also a viable initial decomposition step, leading to different radical intermediates. aip.orgaip.org

HONO Elimination: Another predicted pathway involves the concerted elimination of a molecule of nitrous acid (HONO). aip.orgaip.org This can occur through the abstraction of a hydrogen atom from a methylene (B1212753) group by either the nitramine or a nitroalkyl NO2 group. aip.org Theoretical calculations have suggested that the energy barriers for HONO elimination are generally higher than for the simple bond fission pathways in the gas phase. aip.org However, in the condensed phase, this trend might be reversed. aip.orgresearchgate.net

Ring Cleavage: Some studies have also considered the simultaneous cleavage of bonds within the four-membered azetidine (B1206935) ring, although this is generally considered to be a higher energy process. aip.org

Reactive molecular dynamics simulations have further elucidated the complex sequence of reactions following the initial bond cleavages. These simulations show the formation of various small molecules, such as NO2, NO, N2O, CO2, and H2O, as the decomposition proceeds. mdpi.com The specific products and their relative abundances can be influenced by factors like temperature and pressure.

Conformational Analysis and Intramolecular Interactions

The four-membered azetidine ring of TNAZ is not planar and can adopt different puckered conformations. Computational studies have been employed to determine the most stable conformation and the energy barriers between different conformers. These analyses are crucial as the molecular conformation can influence its stability and reactivity.

Modeling of Ionic Forms of TNAZ

The behavior of TNAZ can also be influenced by the formation of ionic species. Theoretical modeling, particularly using density functional theory, has been applied to investigate the properties of both anionic and cationic forms of TNAZ. earthlinepublishers.comearthlinepublishers.com These studies calculate various properties of the TNAZ ions, including their structural parameters, electronic properties (like frontier molecular orbital energies), and spectral characteristics. earthlinepublishers.comearthlinepublishers.com Understanding the stability and reactivity of these ionic forms is important for predicting the behavior of TNAZ in different chemical environments, such as in the presence of acids, bases, or during electrochemical processes. The formation of these ions can significantly alter the decomposition pathways and sensitivity of the material. earthlinepublishers.com

Decomposition Mechanisms and Reaction Kinetics of Tnaz

Thermal Decomposition Pathways and Products

The study of TNAZ's thermal behavior reveals that its decomposition kinetics are generally first-order, particularly at temperatures between 160-250 °C. uri.eduacs.org The process is influenced by the physical state, with different dominant pathways in the gas and condensed phases. Research has identified two primary competing initial decomposition routes: unimolecular bond cleavage and HONO elimination. uri.educanada.ca

The initial phase of TNAZ decomposition is characterized by a competition between the homolytic fission of a nitro group (either N-NO₂ or C-NO₂) and the molecular elimination of nitrous acid (HONO). canada.caaip.org Theoretical studies suggest that in the gas phase, NO₂ elimination via bond fission is energetically favored over HONO elimination by 4–8 kcal/mol. canada.caaip.org However, in the condensed phase, this trend may be reversed. canada.caaip.org Experimental results support the presence of these competitive pathways. uri.eduacs.org

The cleavage of the bond between the ring nitrogen and its attached nitro group (N–NO₂) is considered a primary initial step in the decomposition of TNAZ. osti.gov This pathway is often favored because the N-NO₂ bond is typically the weakest in nitramine explosives. utah.edu Isoconversional analysis of thermal decomposition data, which yielded an initial activation energy of 184 kJ/mol (approximately 44 kcal/mol), is consistent with mechanisms that propose preferential N-NO₂ bond scission. utah.eduacs.org Theoretical calculations using the CCSD(T)/cc-pVTZ method support this, placing the energy for N-NO₂ bond fission at 43.21 kcal/mol. aip.org Studies using isotopically labeled TNAZ have shown that early in the decomposition, the majority of the nitric oxide (NO) produced originates from the nitramine nitro group. uri.eduacs.org This N-NO₂ homolysis is slightly favored under many experimental conditions. acs.org

An alternative bond fission pathway is the scission of a carbon-nitro (C-NO₂) bond at the gem-dinitro position of the azetidine (B1206935) ring. aip.org While generally considered to require slightly more energy than N-NO₂ homolysis, it is a competitive and significant pathway. aip.org Theoretical calculations have placed the energy barrier for C-NO₂ bond fission at 50.46 kcal/mol, which is higher than that for N-NO₂ cleavage. aip.org The detection of products such as 1,3-dinitroazetidine confirms that C-NO₂ scission occurs during thermolysis. uri.eduacs.org Some computational studies have suggested that C-NO₂ bond breaking is the predominant initial reaction.

Table 1: Calculated and Experimental Activation Energies for TNAZ Initial Decomposition Pathways

| Decomposition Pathway | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| N–NO₂ Bond Homolysis | CCSD(T)/cc-pVTZ (Theoretical) | 43.21 | aip.org |

| B3LYP/6-31G(d,p) (Theoretical) | 38.27 | aip.org | |

| C–NO₂ Bond Scission | CCSD(T)/cc-pVTZ (Theoretical) | 50.46 | aip.org |

| B3LYP/6-31G(d,p) (Theoretical) | 39.49 | aip.org | |

| HONO Elimination (Nitramine) | CCSD(T)/cc-pVTZ (Theoretical) | 47.00 | aip.orgresearchgate.net |

| HONO Elimination (Nitroalkyl) | CCSD(T)/cc-pVTZ (Theoretical) | 48.27 | aip.orgresearchgate.net |

| Overall Decomposition | Experimental (160−250 °C) | 46.6 | uri.eduacs.org |

| Overall Decomposition | Experimental (DSC) | 184 kJ/mol (~44.0) | acs.orgaip.org |

The thermal decomposition of TNAZ yields a complex mixture of gaseous products. The specific products and their relative abundances depend on the experimental conditions. Major gaseous species identified through techniques like mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) include nitric oxide (NO), nitrogen dioxide (NO₂), nitrous oxide (N₂O), carbon monoxide (CO), and carbon dioxide (CO₂). osti.govaip.org Other significant products include hydrogen cyanide (HCN) and H₂CN. aip.orgresearchgate.netnih.gov Nitrous acid (HONO) has also been detected as a minor product in some gas-phase pyrolysis experiments. aip.org Unlike many other nitramines, TNAZ tends to produce roughly equal amounts of NO and N₂O. uri.eduacs.org

Table 2: Identified Gaseous Decomposition Products of TNAZ

| Product | Chemical Formula | Reference |

|---|---|---|

| Nitric Oxide | NO | uri.eduacs.orgosti.govaip.org |

| Nitrogen Dioxide | NO₂ | osti.govaip.orgwikipedia.org |

| Nitrous Oxide | N₂O | uri.eduacs.orgosti.gov |

| Carbon Monoxide | CO | osti.govaip.org |

| Carbon Dioxide | CO₂ | osti.govaip.orgwikipedia.org |

| Hydrogen Cyanide | HCN | osti.govaip.orgresearchgate.netnih.gov |

| H₂CN Radical | H₂CN | aip.org |

| Nitrous Acid | HONO | aip.orgwikipedia.org |

| Water | H₂O | osti.gov |

| Cyanogen | (CN)₂ | oup.com |

Studies of the condensed-phase products formed during TNAZ thermolysis have identified several key intermediate compounds. These products provide further insight into the competing decomposition mechanisms. Among the most significant are 1-nitroso-3,3-dinitroazetidine and 1,3-dinitroazetidine . uri.eduacs.org

The formation of 1-nitroso-3,3-dinitroazetidine is a major pathway, resulting from the initial N-NO₂ bond cleavage. uri.eduacs.orgosti.gov It is considered an important intermediate that can influence the subsequent decomposition process and contribute to autocatalysis. osti.govutah.eduresearchgate.net

The presence of 1,3-dinitroazetidine is a clear indicator of the C-NO₂ scission pathway. uri.eduacs.org Research has shown that this product, along with 1-nitroso-3,3-dinitroazetidine and other intermediates, can interconvert with TNAZ under thermolysis conditions. uri.eduacs.org

Other identified condensed-phase products include 1-formyl-3,3-dinitroazetidine, 1-nitroso-3-nitroazetidine, and, as a minor product, 3,5-dinitropyridine. uri.eduacs.org

Table 3: List of Compounds Mentioned

C–NO2 Bond Scission

Role of Autocatalysis in TNAZ Decomposition

The thermal decomposition of TNAZ exhibits acceleratory behavior, which is attributed to autocatalysis. utah.eduacs.org This phenomenon, where a reaction product catalyzes the reaction itself, is evident from the decrease in activation energy as the decomposition reaction progresses. utah.eduacs.org Studies have shown that the activation energy for TNAZ decomposition in sealed high-pressure crucibles decreases significantly from the start to the end of the reaction. utah.eduacs.org

The autocatalytic behavior is likely linked to the formation of intermediate products during decomposition. researchgate.netosti.gov One key intermediate, 1-nitroso-3,3-dinitroazetidine (NDNAZ), is formed during TNAZ thermolysis and is itself subject to autocatalytic decomposition. researchgate.netosti.gov The decomposition of NDNAZ produces a polymeric residue that catalyzes its own decomposition, and this effect is more pronounced with increased surface area. osti.gov It is proposed that the autocatalysis observed in TNAZ decomposition is primarily due to the autocatalytic nature of this NDNAZ intermediate. researchgate.net The presence of solid decomposition products has been shown to accelerate the reaction, particularly in the melt phase. researchgate.net

Influence of Condensed Phase vs. Gas Phase Decomposition

The decomposition of TNAZ is significantly influenced by its physical state, whether in the condensed phase (solid or liquid) or the gas phase.

In the gas phase , the primary decomposition pathways are believed to be the fission of the N-NO2 and C-NO2 bonds, leading to radical intermediates. canada.caaip.org Theoretical studies suggest that these NO2 elimination pathways have lower energy barriers compared to other routes like HONO elimination, making them the dominant decomposition channels in the gas phase. canada.caaip.org Experimental studies on gas-phase pyrolysis of TNAZ have identified NO2 as a key reactive intermediate. acs.org The decomposition in the gas phase has been observed to follow first-order kinetics. begellhouse.com

In the condensed phase , the decomposition mechanism is more complex. While bond fission pathways are still relevant, the trend may be reversed, with other mechanisms becoming more prominent. canada.caaip.org When TNAZ is confined, such as in sealed high-pressure crucibles, exothermic thermal decomposition is observed, whereas in open pans, melting and vaporization are the primary processes. utah.eduacs.org This confinement allows for the buildup of decomposition products, leading to the observed autocatalysis. utah.eduacs.org The decomposition in the melt phase shows pronounced self-acceleration. researchgate.net The presence of solvents, like m-dinitrobenzene, also affects the kinetics, with higher concentrations leading to more pronounced self-acceleration. researchgate.net

Kinetic Studies of TNAZ Thermal Decomposition

Kinetic studies provide quantitative data on the rates and energetics of TNAZ decomposition, which are essential for modeling its behavior under various conditions.

Isoconversional Analysis of Decomposition Kinetics

Isoconversional analysis is a powerful method used to study the kinetics of complex reactions like the thermal decomposition of TNAZ. This model-free approach allows for the determination of activation energy as a function of the extent of conversion, providing insights into the reaction mechanism. utah.eduias.ac.in For TNAZ, isoconversional analysis of nonisothermal differential scanning calorimetry (DSC) data has revealed a significant dependence of the activation energy on the extent of reaction. utah.eduacs.org This variation in activation energy is a strong indicator of a multi-step reaction mechanism and provides robust evidence for the role of autocatalysis in the decomposition process. utah.eduacs.org

Determination of Activation Energies for Decomposition

The activation energy (Ea) for TNAZ decomposition has been determined through various experimental and theoretical methods, with values varying depending on the phase, conditions, and the specific decomposition pathway being considered.

Nonisothermal DSC experiments analyzed using isoconversional methods have shown that the activation energy for TNAZ decomposition in sealed containers decreases as the reaction progresses. An initial activation energy of approximately 184 kJ/mol was observed at the beginning of the reaction, which decreased to as low as 38 kJ/mol near completion. utah.eduacs.org This initial value is in good agreement with other reported values of 183 kJ/mol and 195 kJ/mol. utah.eduaip.org

Theoretical calculations have also provided insights into the activation energies of specific elementary reaction steps. Density functional theory (DFT) calculations suggest an N-NO2 bond dissociation energy of 187 kJ/mol and a C-NO2 bond dissociation energy of 195 kJ/mol. utah.edu Other theoretical studies have reported varying activation energies for different decomposition pathways, including NO2 elimination and HONO elimination. aip.org For instance, the energy required for NO2 bond fission pathways is predicted to be 4-8 kcal/mol lower than for HONO elimination pathways. canada.ca

The following table summarizes some of the reported activation energies for TNAZ decomposition:

| Method | Phase/Condition | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Isoconversional Analysis (initial) | Condensed (sealed pan) | 184 | utah.eduacs.org |

| Isoconversional Analysis (final) | Condensed (sealed pan) | 38 | utah.eduacs.org |

| Thermolysis | Neat/Benzene (B151609) solution (160-250 °C) | 195 | acs.orguri.eduacs.org |

| Thermolysis | - | 183 | aip.org |

| Gas-phase Volumetry | Gas (170-220 °C) | 169.5 (40.5 kcal/mol) | researchgate.net |

| Solution Volumetry | m-dinitrobenzene solution | 187.4 (44.8 kcal/mol) | begellhouse.com |

| DFT Calculation | - | 187 (N-NO2 bond) | utah.edu |

| DFT Calculation | - | 195 (C-NO2 bond) | utah.edu |

Note: Values originally in kcal/mol have been converted to kJ/mol for consistency (1 kcal = 4.184 kJ).

Reaction Rate Constants

The rate of TNAZ decomposition is described by reaction rate constants, which are typically determined as part of the Arrhenius equation, incorporating the pre-exponential factor and the activation energy.

For the gas-phase decomposition of TNAZ in the temperature range of 170-220°C, the first-order rate constant is given by the Arrhenius equation: k (s⁻¹) = 10¹⁵.⁷ ± ⁰.⁶ exp[-(40500 ± 1400)/RT], where R is in cal·mol⁻¹·K⁻¹. begellhouse.com

In a solution of m-dinitrobenzene between 180-231°C, the decomposition is more complex but has been described by the Arrhenius equation: k (s⁻¹) = 10¹⁶.⁶⁰ ± ¹.²⁰ exp[-(44800 ± 2800)/RT], where R is in cal/mol. begellhouse.com

Another study examining the neat decomposition of TNAZ between 160-250°C reported a pre-exponential factor of 3.55 x 10¹⁷ s⁻¹. acs.org The unimolecular rate constant for the dissociation of TNAZ in the gas phase under high-pressure limit conditions has been determined as k_uni = 10¹³.⁹⁶ ± ⁰.⁶³ exp[(-19900 ± 1190)/T], s⁻¹. acs.org

Effect of Temperature and Pressure on Decomposition Rates

Both temperature and pressure significantly influence the decomposition rate of TNAZ. As with most chemical reactions, the rate of decomposition increases with temperature, as described by the Arrhenius equation. Higher temperatures provide the necessary energy to overcome the activation barriers of the various decomposition pathways. begellhouse.comacs.org

Pressure has a more complex effect. In the gas phase, increasing pressure can affect the unimolecular decomposition rates. In the condensed phase, pressure plays a crucial role in determining the dominant decomposition pathways. As mentioned earlier, confining TNAZ under pressure in sealed crucibles promotes exothermic decomposition, while at ambient pressure, melting and vaporization are more dominant. utah.eduacs.org This is because pressure can suppress the evolution of gaseous products, which can, in turn, affect the reaction equilibrium and kinetics. icheme.org For instance, applying moderate pressure can suppress the initial decomposition of some materials. icheme.org For TNAZ, the pressure of the gaseous products within a reaction cell can range from less than 1 torr to over 1000 torr, depending on the experimental setup, which will influence the reaction kinetics. osti.gov

Pyrolysis Studies of 1,3,3-Trinitroazetidine (TNAZ)

The thermal decomposition of this compound (TNAZ) is a critical area of research for understanding its stability and performance as an energetic material. Pyrolysis studies, which involve the thermal decomposition of the material in an inert atmosphere, provide fundamental insights into the reaction mechanisms and kinetics that govern its breakdown at high temperatures. These investigations often employ specialized techniques to probe the complex and rapid sequence of chemical events that occur.

Single-Pulse Shock Tube Experiments

Single-pulse shock tube experiments are a key method for studying gas-phase pyrolysis under controlled, high-temperature conditions. In these experiments, a vapor of TNAZ, highly diluted in an inert gas like argon, is rapidly heated by a reflected shock wave for a very short duration, typically around 1.5 milliseconds. This allows for the study of the initial decomposition steps in isolation.

Research conducted over a temperature range of 750–1100 K has provided significant data on the unimolecular decomposition of TNAZ. acs.org The decay of TNAZ and the formation of the reactive intermediate nitrogen dioxide (NO₂) are monitored in real-time using spectrophotometry at specific wavelengths. acs.org These studies have determined the high-pressure limit for the unimolecular rate constant for TNAZ dissociation. acs.org

Table 1: Kinetic Parameters for TNAZ Pyrolysis

| Parameter | Value | Temperature Range (K) | Technique |

|---|---|---|---|

| Unimolecular Rate Constant (k_uni) | 10¹³⁹⁶±⁰⁶³ exp[(-19900 ± 1190)/T], s⁻¹ | 750–1100 | Single-Pulse Shock Tube acs.org |

| Activation Energy (Ea) | 40.5 kcal/mol | 443-493 | Gas-Phase Manometry researchgate.net |

| Activation Energy (Ea) | 46.6 kcal/mol (195 kJ/mol) | 433-523 | Neat/Benzene Solution acs.org |

| Activation Energy (N-N bond fission) | 43.21 kcal/mol | - | Theoretical (CCSD(T)) aip.org |

| Activation Energy (C-N bond fission) | 50.46 kcal/mol | - | Theoretical (CCSD(T)) aip.org |

Time-Dependent Absorption Analysis of Reactive Intermediates

To understand the sequence of decomposition, time-dependent analysis of the species formed during pyrolysis is crucial. In the shock tube experiments, the appearance of the reactive intermediate NO₂ was monitored in real-time by its absorption at 405 nm. acs.org The analysis of the absorption levels over time indicated a successive fission of the NO₂ groups from the TNAZ molecule. acs.org

This real-time monitoring allows for the direct observation of the initial steps of decomposition. The rapid heating ensures that the decomposition process is initiated uniformly, and the time-resolved measurements provide a window into the kinetics of the formation of key intermediates. The data from these analyses are essential for building and validating detailed chemical kinetic models that can accurately simulate the decomposition process.

Gas-Phase FTIR Spectroscopy of Pyrolysis Products

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the final products of TNAZ pyrolysis. After the sample is subjected to high temperatures in the shock tube for a controlled residence time, the resulting gas mixture is rapidly cooled, or "quenched," to prevent further reactions. This quenched sample is then analyzed by FTIR and gas chromatography (GC). acs.org

FTIR spectroscopy works by passing infrared radiation through the gas sample and measuring the absorption at different wavelengths. Each molecule has a unique infrared absorption spectrum, which acts as a fingerprint, allowing for its identification. This technique has been instrumental in identifying the major and minor stable products of TNAZ decomposition.

Studies using gas-phase FTIR have confirmed the presence of the following major products:

Carbon Monoxide (CO) aip.org

Carbon Dioxide (CO₂) aip.org

Nitrogen Monoxide (NO) aip.org

Nitrogen Dioxide (NO₂) aip.org

Hydrogen Cyanide (HCN) aip.org

H₂CN aip.org

Minor products identified include:

Nitrous Acid (HONO) aip.org

Allene (C₃H₄) aip.org

Formulation and Material Compatibility in Energetic Systems

Processing Challenges in TNAZ Formulations

The integration of 1,3,3-Trinitroazetidine (TNAZ) into energetic formulations is met with significant processing challenges that have, in some cases, deemed it unsuitable as a direct replacement for conventional melt-cast explosives like TNT. dtic.mildtic.milsciencemadness.org These difficulties primarily revolve around its behavior during the melt-casting process and its inherent physical properties.

A primary obstacle in the processing of TNAZ is its tendency to form highly porous and flawed castings. dtic.mil During solidification from the melt, TNAZ crystallizes in a manner that creates layered plates with poor adhesion between adjacent crystals. dtic.mil This results in castings with poor mechanical strength, making them friable and difficult to handle or machine. dtic.mil

A significant issue is the formation of numerous and large shrinkage voids. dtic.mildtic.milminsky.ai This phenomenon is observed in castings of pure TNAZ as well as in formulations containing other energetic materials, such as the 60:40 RDX/TNAZ composition designated ARX-4007. dtic.mildtic.mil The tendency of TNAZ to super-cool to temperatures well below its melting point before rapidly crystallizing is a possible explanation for its increased propensity for void formation compared to TNT. dtic.mil The presence of these voids and cracks is a critical flaw, as it can significantly increase the shock sensitivity of the cast charge, leading to unacceptable performance and safety characteristics. google.comgoogle.com Efforts to mitigate these issues have included the addition of nitro-substituted aromatic amines to the melt, which has been shown to reduce the sensitization to shock initiation in the final cast. google.com

Table 1: Summary of Melt-Casting Challenges with TNAZ

| Challenge | Description | Consequence | Source(s) |

| Shrinkage Voids | Formation of numerous large voids and cavities as the molten material cools and solidifies. | Increased porosity, compromised structural integrity, and unacceptable sensitization to shock initiation. | dtic.mildtic.milgoogle.com |

| Poor Crystallization | Solidifies into layered, platelet-like crystals with weak adhesion between them. | Poor mechanical strength; castings are friable and difficult to machine. | dtic.mil |

| Cracking | Tendency to produce highly porous and cracked castings upon solidification. | Reduced mechanical properties and increased sensitivity. | dtic.mil |

Another major processing challenge is the high volatility of TNAZ. dtic.milresearchgate.net Thermal analysis has demonstrated that TNAZ evaporates rapidly from its liquid phase at temperatures exceeding its melting point of 101°C. dtic.mildtic.milminsky.ai This high vapor pressure results in significant material loss during melt-casting operations, which are conducted at elevated temperatures. dtic.milgoogle.com

This volatility not only complicates the manufacturing process by making it difficult to maintain a consistent formulation but also poses potential issues for the long-term stability and performance of the munition. dtic.mil Research has been conducted on creating eutectic mixtures with other compounds, such as methyl nitroanilines, to lower the melting point and reduce processing temperatures, thereby minimizing TNAZ loss. dtic.mil While these efforts were somewhat successful in reducing volatility, they often led to a degradation in performance to a level comparable with TNT and did not resolve the high sensitivity issues. dtic.mil Experimental studies have found that TNAZ in composite-modified double-base (CMDB) propellants tends to volatilize or sublimate in the temperature range of 70-180°C under normal pressure. researchgate.net

Melt-Casting Difficulties and Shrinkage Voids

TNAZ in Propellant Formulations (e.g., LOVA Gun Propellants)

TNAZ has been identified as a key ingredient for advanced, high-energy gun propellants, particularly for Low Vulnerability Ammunition (LOVA). justia.comdtic.mil Its high energy density makes it an attractive component for formulations intended to provide a significant increase in performance over traditional propellants. dtic.mildtic.mil Formulations have been developed that incorporate TNAZ as an oxidizer in a nitrocellulose binder, sometimes in combination with other plasticizers like nitroglycerin and diethylene glycol dinitrate, to achieve an impetus of at least 1350 Joules/gram for use in tank ammunition. google.com TNAZ is also considered for use in smokeless propellants, where it can serve as a prominent energetic oxidizer. researchgate.netresearchgate.net

The combustion behavior of TNAZ-based propellants has been a subject of detailed study. When TNAZ is incorporated into CMDB and Nitrate Ester Plasticized Polyether (NEPE) propellants, its effect on the burning rate and pressure exponent is minimal. researchgate.net However, a notable change is that the flame of these propellants becomes less luminous with increasing TNAZ content. researchgate.netresearchgate.net This suggests a change in the combustion pathway and the nature of the species in the flame zone. The flame structures of TNAZ-CMDB propellants were found to be little affected by the concentration of TNAZ. researchgate.net The theoretical specific impulse of TNAZ as a monopropellant is high, and its inclusion in HTPB or NC/NG propellants can significantly increase their specific impulse. researchgate.net

Environmental Aspects and Sustainability in Tnaz Research

Minimizing Environmental Impact of TNAZ Synthesis

Development of Greener Synthetic Routes (e.g., Aqueous Media)

A significant advancement in reducing the environmental impact of TNAZ production has been the development of synthetic routes that utilize water as a reaction medium. sioc-journal.cnresearchgate.net One such five-step synthesis starts with nitromethane (B149229), paraformaldehyde, and tert-butylamine. sioc-journal.cnresearchgate.net In this process, water is used as the solvent for most of the reaction steps, which not only diminishes environmental pollution but also lowers the production cost. sioc-journal.cnresearchgate.net

Another approach, developed at Los Alamos National Laboratory, offers a higher yield and produces substantially less waste compared to the original process. researchgate.netdtic.mil This method has been successfully scaled up for production and reduces the amount of waste to about 10% of that from the Fluorochem process. dtic.mil Further implementation of solvent and acetic acid/anhydride recycling can potentially decrease waste to as little as 15.7 kg per kilogram of TNAZ produced. dtic.mil

Research has also explored alternative synthetic strategies to avoid hazardous starting materials. The initial synthesis developed by Fluorochem, Inc., utilized epichlorohydrin, a substance recognized as a strong irritant, toxic, carcinogenic, and mutagenic. njit.edu Consequently, developing routes that bypass such hazardous precursors is a key aspect of green chemistry in TNAZ synthesis. njit.edudtic.mil

The table below summarizes and compares different synthetic approaches, highlighting the improvements in yield and waste reduction.

| Synthetic Route | Key Features | Overall Yield | Waste Generation |

| Fluorochem Process | Original synthesis method. | < 20% researchgate.net | ~1200 kg per kg of TNAZ dtic.mil |

| Aqueous Media Route | Utilizes water as a solvent in several steps. sioc-journal.cnresearchgate.net | 34% sioc-journal.cnresearchgate.net | Reduced environmental pollution. sioc-journal.cnresearchgate.net |

| Los Alamos Process | Higher yield and significant waste reduction. researchgate.netdtic.mil | 57% (on production scale) dtic.mil | ~120 kg per kg of TNAZ (can be reduced to ~15.7 kg with recycling) dtic.mil |

Considerations for Disposal of TNAZ and Related Materials

The safe disposal of energetic materials like TNAZ is a critical aspect of their lifecycle management. researchgate.netresearchgate.net While specific, detailed protocols for TNAZ disposal are not extensively documented in the provided search results, general principles for the disposal of munitions and explosives would apply. These methods are designed to render the materials harmless. cswab.org

The challenge in disposal lies in balancing superior performance with stability while adopting an environmentally benign approach. researchgate.net For materials related to TNAZ synthesis and production, such as chemical by-products and waste streams, treatment to produce more benign substances or recycling for reuse in the manufacturing process are key strategies. njit.edu The development of contained detonation chambers offers a method for the safe destruction of explosive devices, which could potentially be adapted for the disposal of bulk TNAZ. google.com

The environmental concerns associated with energetic materials extend to their potential for contamination. Therefore, proper disposal is crucial to prevent the release of TNAZ and its decomposition products into the environment. wikipedia.org

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthesis Routes for Improved Efficiency and Cost-Effectiveness

Key objectives for future synthetic research include:

Reducing the number of synthetic steps: Simplifying the process will inherently lower costs and reduce waste.

Improving reaction yields and reproducibility: Focusing on robust chemical transformations, such as the challenging Mitsunobu reaction used for creating the azetidine (B1206935) ring, is essential. dtic.mil

Developing environmentally benign processes: Research into "green" chemistry approaches to minimize the use of hazardous reagents and solvents is needed. dtic.milnjit.edu

Ensuring scalability: Laboratory-scale syntheses must be designed with an eye toward safe and efficient scale-up for pilot-plant and industrial-level production. dtic.milscribd.com

Researchers have investigated various synthetic pathways, including the Fluorochem Process and methods developed at the University of Florida and Los Alamos. researchgate.netnjit.edu A promising approach involves the addition of reagents across the strained C3-N sigma-bond in 3-ethyl-1-azabicyclo[1.1.0]butane. dtic.mil Continued exploration and refinement of these and other novel synthetic strategies are paramount.

In-depth Investigations of Condensed-Phase Decomposition Mechanisms

Understanding the thermal decomposition of TNAZ is fundamental to predicting its stability, performance, and safety. While numerous theoretical studies have explored its gas-phase decomposition, the mechanisms in the condensed phase (liquid or solid) are less understood and potentially different. canada.caaip.org In the gas phase, the fission of the N-NO2 and C-NO2 bonds to form radical intermediates is considered the dominant decomposition route. canada.caaip.org However, in the condensed phase, HONO elimination pathways may become more significant. canada.caaip.org

There are still uncertainties and disagreements among computational studies regarding the precise energy barriers and dominant initial steps of decomposition. aip.org For example, some studies suggest N-N bond fission is the most favored initial step, while others point to C-N bond fission under certain conditions. researchgate.netaip.org

Future research should focus on:

Experimental validation: Conducting detailed experiments to validate the products and kinetics predicted by theoretical models.

Autocatalysis studies: Investigating the autocatalytic effects observed in the liquid-phase decomposition of TNAZ, which may be due to the formation of intermediates like 1-nitroso-3,3-dinitroazetidine. researchgate.net

Influence of pressure and temperature: Systematically studying how varying conditions affect the decomposition pathways and rates.

Table 1: Calculated Energy Barriers for TNAZ Unimolecular Decomposition Pathways

| Decomposition Pathway | Calculation Level | Energy Barrier (kcal/mol) | Reference |

| N-N Bond Fission (NO₂ elimination) | CCSD(T)/cc-pVTZ | 43.21 | aip.orgdtic.mil |

| C-N Bond Fission (NO₂ elimination) | CCSD(T)/cc-pVTZ | 50.46 | aip.orgdtic.mil |

| HONO Elimination (via nitramine NO₂) | CCSD(T)/cc-pVTZ | 47.00 | researchgate.netaip.org |

| HONO Elimination (via nitroalkyl NO₂) | CCSD(T)/cc-pVTZ | 48.27 | researchgate.netaip.org |

This table presents theoretical values and highlights the need for further experimental and computational refinement.

Development of Advanced Computational Models for Multi-Scale Simulations of TNAZ Systems

Computational chemistry has been an invaluable tool for studying TNAZ, particularly its decomposition mechanisms. dtic.mil Methods like Density Functional Theory (DFT) and ab initio calculations have provided significant insights into the potential energy surfaces of its dissociation. aip.orgdtic.mil However, to fully predict the behavior of TNAZ from the molecular to the macroscopic level, more advanced computational models are required.

Future efforts in this area should include:

Developing more accurate force fields: Creating refined force fields for molecular dynamics simulations to better model condensed-phase behavior, including crystal packing and intermolecular interactions.

Multi-scale modeling: Integrating quantum mechanics (for bond-breaking), molecular dynamics (for mesoscale phenomena), and continuum mechanics (for bulk properties and detonation physics) to create a comprehensive predictive capability.

Predicting sensitivity: Enhancing computational models to accurately predict sensitivity to stimuli like impact and shock, which is a crucial parameter for handling and application.

These advanced models will not only deepen the fundamental understanding of TNAZ but also accelerate the design of new formulations with optimized properties.

Further Research into Energetic Cocrystals with TNAZ for Tailored Performance

A promising strategy for mitigating the undesirable properties of energetic materials, such as high sensitivity or volatility, is the formation of energetic cocrystals. acs.orgacs.org Cocrystallization involves combining two or more different molecules in a single crystal lattice, which can result in a new material with superior properties. researchgate.net This technique offers a pathway to tune the performance and safety of TNAZ without altering its chemical structure.

Research has already identified TNAZ as a viable component for cocrystals with other high explosives like HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) and CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). acs.orgfigshare.com Theoretical screening methods are being developed to rapidly identify promising cocrystal candidates. acs.org

Future research directions include:

Systematic screening of co-formers: Exploring a wide range of energetic and even non-energetic co-formers to create TNAZ-based cocrystals with specific properties, such as reduced sensitivity or lower volatility. mdpi.com

Experimental synthesis and characterization: Developing reliable methods for synthesizing and scaling up the production of promising TNAZ cocrystals. acs.org

Performance evaluation: Thoroughly testing the detonation performance, thermal stability, and sensitivity of new cocrystals to validate their advantages over neat TNAZ.

Table 2: Theoretically Proposed Energetic Cocrystal Formulations Involving TNAZ

| Primary Component | Proposed Co-former | Reference |

| HMX | TNAZ | acs.orgfigshare.com |

| CL-20 | TNAZ | acs.org |

| BTF | TNAZ | mdpi.com |

BTF: Benzotrifuroxan

Addressing Processing and Formulation Challenges for Broadened Application

Despite its potential as a melt-castable explosive, TNAZ presents significant processing and formulation challenges. dtic.mil Its high volatility at temperatures above its melting point leads to rapid evaporation, making casting difficult and creating safety concerns. researchgate.netdtic.mil Furthermore, castings of neat TNAZ and its formulations often suffer from poor mechanical properties, including the formation of shrinkage voids and cracks. dtic.mil

Formulations such as ARX-4007 (a 60:40 blend of RDX and TNAZ) have shown excellent detonation performance but also exhibit high sensitivity and the same casting problems as neat TNAZ. researchgate.netdtic.mil

Key unaddressed challenges include:

Volatility mitigation: Developing formulations or processing techniques to reduce the loss of material during melt-casting. This could involve creating eutectic mixtures with other explosives to lower the melting point. researchgate.net

Improving mechanical properties: Investigating the use of binders, plasticizers, or other additives to produce robust, void-free castings.

Sensitivity reduction: While cocrystallization is one approach, further research into additives and coating technologies is needed to improve the safety profile of TNAZ-based formulations to meet insensitive munitions (IM) criteria. researchgate.netresearchgate.net

Successfully addressing these issues is essential for TNAZ to be considered a viable replacement for TNT in melt-cast systems and to broaden its applicability in advanced military and civilian systems. researchgate.netenergetic-materials.org.cn

Q & A

Q. What are the common synthesis routes for 1,3,3-trinitroazetidine, and how are reaction conditions optimized?

TNAZ synthesis typically involves multi-step nitration processes. For example, a five-step reaction starting from tert-butylamine, nitro methane, and paraformaldehyde yields TNAZ through intermediate nitration and cyclization steps . Another optimized method uses nitrolysis of N-tert-butyl-3,3-dinitroazetidinium nitrate (BDNAN) in NHNO/AcO, achieving 83.1% yield under controlled conditions (80°C, 25:1 AcO:BDNAN ratio) . Key optimization parameters include temperature, reagent stoichiometry, and purification via recrystallization.

Q. How is the molecular structure of TNAZ characterized experimentally?

X-ray crystallography is the gold standard for structural confirmation. Archibald et al. (1990) resolved TNAZ’s crystal structure, revealing a strained four-membered azetidine ring with nitro groups at positions 1, 3, and 3, contributing to its high density (~1.84 g/cm³) . Complementary techniques like IR spectroscopy and NMR are used to validate functional groups and molecular symmetry .

Q. What analytical methods are employed to assess TNAZ purity and stability?

High-performance liquid chromatography (HPLC) is widely used for purity analysis, especially in environmental or workplace samples . Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with decomposition onset temperatures reported between 252–265°C . Solubility in binary solvent systems (e.g., ethanol-water) is measured gravimetrically to inform recrystallization protocols .

Q. What are the key thermal decomposition products of TNAZ?

TGA-DSC studies identify NO, CO, and HCN as primary gaseous decomposition products. Zhang et al. (1997) observed a two-stage decomposition profile, with initial nitro group cleavage followed by ring fragmentation . Residual carbonaceous char is also reported under slow heating conditions .

Advanced Research Questions

Q. How do computational models predict TNAZ’s detonation performance and thermochemistry?

Density functional theory (DFT) and Gaussian-3 (G3) methods calculate heats of formation (ΔH) and detonation velocity (D). Wilcox et al. (2001) used G3(MP2)/B3LYP to estimate TNAZ’s ΔH as 109.2 kJ/mol, correlating with experimental detonation velocities (~8,900 m/s) . Molecular dynamics simulations further predict eutectic mixtures’ behavior, such as TNBA/TNAZ systems, to enhance melt-cast explosive performance .

Q. What methodological challenges arise in reconciling contradictory thermal stability data for TNAZ?

Discrepancies in decomposition temperatures (e.g., 252°C vs. 264.7°C) stem from differing experimental setups (heating rates, sample purity) . Advanced kinetic analyses, such as isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose), are recommended to deconvolute overlapping decomposition pathways and identify rate-determining steps .

Q. How can TNAZ’s decomposition mechanisms be elucidated using theoretical and experimental approaches?

Alavi et al. (2003) combined ab initio molecular dynamics (AIMD) with gas-phase IR spectroscopy to propose a stepwise mechanism: initial C-NO bond rupture, followed by ring opening and secondary reactions . Experimental validation via time-resolved mass spectrometry under controlled atmospheres (e.g., inert vs. oxidative) further clarifies intermediate species .

Q. What strategies improve TNAZ’s compatibility in eutectic mixtures with other explosives?

Electrostatic spray deposition (ESD) optimizes eutectic formation by controlling particle size and mixing homogeneity. For TNBA/TNAZ mixtures, a 60:40 molar ratio achieves a melting point depression to 78°C, enhancing processability for melt-cast charges . Phase diagrams constructed via DSC and X-ray diffraction guide eutectic design .

Q. How are scale-up challenges addressed in TNAZ synthesis for industrial research?

Coburn et al. (1998) highlighted waste minimization during scale-up, replacing hazardous solvents with recyclable alternatives (e.g., acetic anhydride) and optimizing nitrolysis conditions to reduce byproducts . Continuous flow reactors are proposed to enhance yield consistency and safety .

Q. What computational tools are prioritized for designing TNAZ derivatives with tailored properties?